3-{4-[(2-Fluorophenyl)amino]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{4-[(2-Fluorophenyl)amino]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperidine ring, and a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-Fluorophenyl)amino]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of a suitable dione precursor with an amine to form the pyrrolidine-2,5-dione core.
Final Coupling: The final step involves coupling the fluorophenyl-substituted piperidine with the pyrrolidine-2,5-dione core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2-Fluorophenyl)amino]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{4-[(2-Fluorophenyl)amino]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{4-[(2-Fluorophenyl)amino]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(2-Chlorophenyl)amino]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
- 3-{4-[(2-Bromophenyl)amino]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
- 3-{4-[(2-Methylphenyl)amino]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Uniqueness
The uniqueness of 3-{4-[(2-Fluorophenyl)amino]piperidin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C24H28FN3O3 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-[4-(2-fluoroanilino)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H28FN3O3/c1-2-15-31-19-9-7-18(8-10-19)28-23(29)16-22(24(28)30)27-13-11-17(12-14-27)26-21-6-4-3-5-20(21)25/h3-10,17,22,26H,2,11-16H2,1H3 |
InChI Key |
JLEPRZJPXTYNQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)NC4=CC=CC=C4F |
Origin of Product |
United States |
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